molecular formula C10H9F3 B1313986 3-[(2-Trifluoromethyl)phenyl]-1-propene CAS No. 62826-30-6

3-[(2-Trifluoromethyl)phenyl]-1-propene

Cat. No.: B1313986
CAS No.: 62826-30-6
M. Wt: 186.17 g/mol
InChI Key: ZRIGNZQCLVRNQH-UHFFFAOYSA-N
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Description

Significance of Fluorine and Trifluoromethyl Groups in Modern Organic Synthesis

The incorporation of fluorine and trifluoromethyl (-CF3) groups into organic molecules is a widely used strategy in drug design and materials science. mdpi.com The fluorine atom is the most electronegative element, and its small size allows it to often mimic a hydrogen atom, while exerting powerful electronic effects. minia.edu.eg The trifluoromethyl group, in particular, is a fascinating substituent with a unique combination of properties. mdpi.com It is strongly electron-withdrawing due to the three highly electronegative fluorine atoms, a property that can significantly modulate the acidity or basicity of nearby functional groups. researchgate.net

The C-F bond is exceptionally strong, which means that the trifluoromethyl group is generally resistant to metabolic degradation. mdpi.com This enhanced metabolic stability can prolong the active lifetime of a drug molecule in the body. Furthermore, the trifluoromethyl group is highly lipophilic, which can improve a molecule's ability to pass through cell membranes and other biological barriers. researchgate.net These properties make the -CF3 group a valuable bioisostere for other chemical groups, such as the methyl or chloro groups, allowing for the fine-tuning of a molecule's steric and electronic profile. mdpi.com

Table 1: Comparative Properties of Common Substituent Groups

PropertyMethyl (-CH3)Chlorine (-Cl)Trifluoromethyl (-CF3)
Van der Waals Radius (Å) 2.001.752.20
Electronegativity (Pauling Scale) 2.55 (Carbon)3.163.20 (Effective)
Hansch Lipophilicity Parameter (π) +0.56+0.71+0.88
Electronic Effect Weakly electron-donating (+I)Inductively withdrawing (-I), weakly resonance donating (+M)Strongly electron-withdrawing (-I)
Metabolic Stability Prone to oxidationGenerally stableHighly stable

Overview of Trifluoromethylated Styrene (B11656) Analogs and Related Aryl Alkenes

Trifluoromethylated styrene analogs and other aryl alkenes are a class of compounds that feature a vinyl or allyl group attached to a benzene (B151609) ring bearing a trifluoromethyl substituent. These molecules serve as versatile building blocks in organic synthesis. d-nb.info The presence of the trifluoromethyl group influences the reactivity of both the aromatic ring and the alkene functionality. For instance, the electron-withdrawing nature of the -CF3 group can affect the regioselectivity of reactions involving the double bond.

The synthesis of these compounds is of significant interest, and various methods have been developed for their preparation. These can include transition metal-catalyzed cross-coupling reactions, elimination reactions, and Wittig-type olefination reactions. Once synthesized, these trifluoromethylated aryl alkenes can undergo a wide range of transformations, such as hydroboration-oxidation, epoxidation, and polymerization, to generate more complex and valuable molecules. d-nb.info The unique properties conferred by the trifluoromethyl group make the resulting products attractive candidates for applications in medicinal chemistry and materials science. For example, trifluoromethylated cyclopropenes, which can be synthesized from related precursors, are of interest in drug discovery. chemrxiv.org

Research Focus on 3-[(2-Trifluoromethyl)phenyl]-1-propene: Unique Structural Features and Synthetic Challenges

While trifluoromethylated aryl alkenes with the -CF3 group in the meta or para position are relatively common in the scientific literature, the ortho-substituted isomer, this compound, presents a more specialized case. Its unique structural features and the challenges associated with its synthesis make it a subject of particular interest.

Unique Structural Features:

The placement of the trifluoromethyl group at the ortho position (carbon 2 of the phenyl ring) introduces significant steric hindrance. This steric bulk is expected to influence the preferred conformation of the molecule, likely forcing the allyl group to adopt a specific orientation relative to the plane of the aromatic ring to minimize steric clash. This conformational constraint can, in turn, affect the molecule's interactions with other molecules or biological targets.

Electronically, the trifluoromethyl group is a strong deactivating group, withdrawing electron density from the aromatic ring through a powerful inductive effect (-I). minia.edu.egwikipedia.org This deactivation makes the ring less susceptible to electrophilic aromatic substitution. The proximity of the -CF3 group to the allyl substituent in the ortho position will also have a pronounced electronic influence on the benzylic position and the double bond.

The spectroscopic properties of this compound are also expected to be distinct. In its ¹H NMR spectrum, the protons on the aromatic ring would likely appear as a complex multiplet in the aromatic region (typically 6.5-8.5 ppm), with the ortho substitution pattern leading to a less symmetrical signal compared to para-substituted analogs. youtube.com In the ¹³C NMR spectrum, the carbon atom attached to the trifluoromethyl group would exhibit a characteristic quartet due to coupling with the three fluorine atoms, and its chemical shift would be influenced by the strong electron-withdrawing effect. fiveable.me The IR spectrum would be expected to show characteristic C-H stretching frequencies for the aromatic and alkene protons, as well as strong C-F stretching bands. orgchemboulder.com

Synthetic Challenges:

The synthesis of this compound is anticipated to be more challenging than that of its meta and para isomers, primarily due to the steric hindrance imposed by the ortho-trifluoromethyl group. nih.gov Many standard synthetic methodologies may prove to be less efficient or require more specialized conditions.

Electrophilic Aromatic Substitution: Introducing a functional group that could be converted to an allyl group onto an existing trifluoromethylbenzene ring via electrophilic aromatic substitution would be difficult. The -CF3 group is strongly deactivating and a meta-director, making substitution at the ortho position highly unfavorable. libretexts.org

Cross-Coupling Reactions: While transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, the steric bulk of the ortho-trifluoromethyl group could impede the approach of the catalyst and the coupling partners, potentially leading to low yields.

Grignard and Organolithium Reactions: A potential route could involve the reaction of an allyl halide with a Grignard or organolithium reagent derived from 2-bromobenzotrifluoride. However, the formation and subsequent reaction of the organometallic intermediate could be hampered by the adjacent bulky -CF3 group.

Wittig-type Reactions: Another plausible approach is the reaction of 2-(trifluoromethyl)benzaldehyde with a suitable phosphorus ylide. The success of this reaction would depend on the steric tolerance of the specific Wittig reagent used.

Overcoming these synthetic challenges would likely require the development of novel catalytic systems or the use of more reactive reagents that can tolerate the sterically demanding environment of the ortho-substituted ring. The successful synthesis of this compound would provide access to a valuable and unique building block for further chemical exploration.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-prop-2-enyl-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3/c1-2-5-8-6-3-4-7-9(8)10(11,12)13/h2-4,6-7H,1,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRIGNZQCLVRNQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90496817
Record name 1-(Prop-2-en-1-yl)-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90496817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62826-30-6
Record name 1-(Prop-2-en-1-yl)-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90496817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Mechanistic Studies of 3 2 Trifluoromethyl Phenyl 1 Propene and Analogs

Reaction Pathways and Intermediates

The reactivity of 3-[(2-trifluoromethyl)phenyl]-1-propene is characterized by a variety of reaction pathways, including radical reactions, single electron transfer mechanisms, electrophilic aromatic substitution, and C-H activation. Each of these pathways involves distinct intermediates that dictate the final product distribution.

Detailed Radical Reaction Mechanisms and Characterization of Radical Species

Radical reactions involving compounds structurally similar to this compound, such as styrenes and fluoroethylenes, have been studied to understand the addition of radicals to the double bond. The trifluoromethyl (CF3) group, a strong electron-withdrawing group, can influence the stability and reactivity of radical intermediates.

The generation of a trifluoromethyl radical is a key step in many reactions. This can be achieved through various methods, including the use of Togni's or Umemoto's reagents. Once formed, the CF3 radical can add to the double bond of the propene chain. The regioselectivity of this addition is influenced by the stability of the resulting carbon-centered radical. For a terminal alkene like this compound, the addition of a radical (X•) can lead to two possible intermediates:

Addition to the terminal carbon: This results in a more stable secondary radical, which is often the preferred pathway.

Addition to the internal carbon: This forms a less stable primary radical.

The stability of these radical intermediates is a crucial factor in determining the major product. The presence of the trifluoromethyl group on the phenyl ring can also exert an electronic influence on the reaction.

Single Electron Transfer (SET) Mechanisms in Trifluoromethylation

Single Electron Transfer (SET) is a prominent mechanism in trifluoromethylation reactions. In the case of styrene (B11656) derivatives, visible light-driven SET processes have been shown to be effective for trifluoromethylation. acs.org This process typically involves a photocatalyst that, upon excitation, can facilitate the transfer of an electron to a trifluoromethyl source, such as Togni's reagent, to generate a trifluoromethyl radical.

This CF3 radical then adds to the styrene double bond. The resulting benzylic radical can then be further transformed to yield the final product. The efficiency and selectivity of these reactions can be tuned by the choice of photocatalyst and trifluoromethylating agent. acs.org

Electrophilic Aromatic Substitution (SEAr) Pathways in Fluorinated Systems

The trifluoromethyl group is a strongly deactivating, meta-directing group in electrophilic aromatic substitution (SEAr) reactions. youtube.com This is due to its powerful electron-withdrawing inductive effect, which destabilizes the cationic intermediate (the sigma complex or arenium ion) formed during the reaction. youtube.com

For this compound, any SEAr reaction would be expected to occur on the benzene (B151609) ring and be directed to the positions meta to the CF3 group (positions 4 and 6). The reaction rate would be significantly slower compared to benzene or activated benzene derivatives. youtube.com Common SEAr reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. lecturio.com The deactivating nature of the CF3 group often requires harsh reaction conditions to proceed. mit.edu

C-H Activation in Vinylic Positions of Styrene Derivatives

Recent studies have demonstrated the activation of vinylic C–H bonds in styrene derivatives using bimetallic catalyst systems, such as an Fe-Al complex. nih.gov This process is highly selective, leading to (E)-β-metalation of the alkene. nih.gov The reaction is believed to proceed through a (2 + 2) cycloaddition intermediate, which then converts to a hydrido vinyl product via an intramolecular sp2 C–H bond activation. nih.gov

The electronic nature of the substituent on the styrene ring affects the reaction rate. Electron-withdrawing groups, such as a trifluoromethyl group, have been observed to accelerate the reaction. nih.gov This methodology allows for the functionalization of the vinylic position, for example, through subsequent phosphination. nih.gov

Regioselectivity and Stereochemical Control in Transformations

Controlling the regioselectivity and stereochemistry in reactions of this compound and its analogs is crucial for their synthetic utility.

In radical additions to the double bond, the regioselectivity is primarily governed by the formation of the most stable radical intermediate. For terminal alkenes, this generally leads to the addition of the radical to the terminal carbon.

In the context of trifluoromethylation of styrenes, both E and Z isomers of the trifluoromethylated alkenes can be obtained with high selectivity by choosing the appropriate trifluoromethylating reagent and photocatalyst. acs.org For instance, Togni's reagent tends to yield the thermodynamically more stable E-isomer, while Umemoto's reagent can favor the formation of the less stable Z-isomer. acs.org

For C-H activation reactions at the vinylic position of styrenes, high (E)-selectivity has been reported. nih.gov This stereochemical outcome is a result of the specific mechanism involving a bimetallic complex. nih.gov

The table below summarizes the observed selectivity in reactions involving analogs of this compound.

Reaction TypeSubstrate TypeReagent/CatalystSelectivity
TrifluoromethylationStyrenesTogni's Reagent / Ru(bpy)3Cl2E-selective
TrifluoromethylationStyrenesUmemoto's Reagent / Ir(ppy)3Z-selective
Vinylic C-H ActivationStyrenesFe-Al bimetallic complex(E)-β-metalation

Functional Group Compatibility in Reaction Systems

The compatibility of various functional groups is a critical aspect of modern synthetic methodologies. Palladium-catalyzed reactions, which are often employed for the functionalization of aryl halides and alkenes, have been shown to tolerate a wide range of functional groups.

In the context of palladium-catalyzed trifluoromethylation of aryl chlorides, functional groups such as esters, amides, ethers, acetals, nitriles, and tertiary amines are well-tolerated. mit.edu This broad functional group tolerance makes such methods applicable to the late-stage modification of complex molecules. mit.edu Similarly, palladium-catalyzed thioetherification of aryl bromides and iodides also exhibits excellent functional group compatibility. nih.gov

Radical reactions can sometimes be less tolerant of certain functional groups that are susceptible to radical attack. However, modern methods often allow for high functional group tolerance. For example, a method for the vicinal addition of alkoxysulfonyl/fluorosulfonyl and trifluoromethyl groups to alkynes demonstrated compatibility with halides, ethers, aldehydes, esters, amides, sulfonamides, nitriles, and hydroxyl groups. nih.govresearchgate.net

The table below provides an overview of functional group compatibility in relevant reaction types.

Reaction TypeCatalyst/Reagent SystemTolerated Functional Groups
Palladium-Catalyzed TrifluoromethylationPalladium complexesEsters, amides, ethers, acetals, nitriles, tertiary amines
Palladium-Catalyzed ThioetherificationPalladium / CyPF-tBuBroad scope
Radical Alkoxy/Fluorosulfonyl-trifluoromethylationCopper-basedHalides, ethers, aldehydes, esters, amides, sulfonamides, nitriles, hydroxyls

C-F Bond Activation and Functionalization

The presence of a trifluoromethyl group in molecules like this compound significantly influences their reactivity. The high strength of the carbon-fluorine (C-F) bond presents a challenge for chemical transformations. rsc.org However, the activation of C(sp³)–F bonds in α-trifluoromethyl alkenes has become a versatile strategy for synthesizing novel fluorine-containing molecules. rsc.org This approach allows for defluorination and the subsequent introduction of various functional groups, a process known as difunctionalization. rsc.orgnih.gov

Defluorination and Difunctionalization Reactions of α-Trifluoromethyl Alkenes

α-Trifluoromethyl alkenes are valuable synthons that can undergo defluorinative functionalization to produce gem-difluoroalkenes, which are important structural motifs in medicinal chemistry. rsc.orgresearchgate.net Various methodologies have been developed to achieve this transformation, often utilizing photoredox catalysis, electrochemistry, or transition metals. rsc.orgacs.orgresearchgate.net

One strategy involves the visible light-induced deaminative difluoro-alkylation of α-trifluoromethyl alkenes. rsc.org Similarly, electrochemical methods have been employed for the defluorination cross-coupling reaction of α-trifluoromethyl alkenes with organic halides or N-hydroxyphthalimide (NHP) esters. rsc.org Nickel-catalyzed reactions have also been shown to effectively produce cyano-substituted gem-difluoroalkenes. rsc.org These reactions often proceed through the activation of a C-F bond, followed by the introduction of new functionalities.

Recent advancements have focused on developing stereoselective methods. For instance, the hydrodefluorination of α-trifluoromethyl alkenes using reagents like LiAlH₄ can produce terminal monofluoroalkenes with excellent diastereoselectivity. rsc.org The proposed mechanism involves the formation of a hydroalumination derivative, followed by defluorination to yield the gem-difluoromethyl alkene. rsc.org Another approach is the ipso-defluoro-oxylation, where α-trifluoromethyl alkenes react with oximes to form O-(1,1-difluoroalkenyl) oxime ethers. rsc.org

The table below summarizes selected defluorinative difunctionalization reactions of α-trifluoromethyl alkenes.

Reaction TypeReagents/CatalystProduct TypeRef.
Defluoro-oxylationOximesO-(1,1-difluoroalkenyl) oxime ethers rsc.org
HydrodefluorinationLiAlH₄Terminal monofluoroalkenes rsc.org
Defluorination Cross-CouplingElectrochemical Synthesisgem-Difluoroallylation products rsc.org
Defluorinative CyanationNickel CatalystCyano-substituted gem-difluoroalkenes rsc.org
Masked FormylationOrgano-photoredox Catalyst, 1,3-dioxolaneMasked formylated gem-difluoroalkenes acs.org

Protonation vs. β-Fluorine Elimination Competitions of Fluorocarbanions

The reactions of α-trifluoromethyl alkenes often involve the formation of an α-CF₃ carbanion intermediate. This intermediate is at a critical juncture, facing a competition between two primary pathways: protonation and β-fluoride elimination. rsc.org The strong electron-withdrawing nature of the trifluoromethyl group stabilizes the adjacent carbanion. rsc.org However, these carbanions can readily eliminate a β-fluoride ion to form a more stable gem-difluoroolefin, an undesired side reaction in many synthetic applications. rsc.org

The outcome of this competition is influenced by several factors, including the nature of the countercation and the reaction conditions. rsc.org Computational analysis using density functional theory (DFT) has been employed to investigate the reactions of α-(trifluoromethyl)styrenes to understand the factors governing these pathways. researchgate.net The choice of the base is critical; its pKaH value can be correlated with the activation energy (ΔG≠) of both the protonation and elimination steps. researchgate.net "Hard" metal countercations tend to favor β-fluoride elimination due to the strong interaction between the metal and the fluoride (B91410) ion. rsc.org

Understanding and controlling this competition is crucial for the effective synthetic use of α-CF₃ carbanions. rsc.org Strategies to suppress β-fluoride elimination often involve using "soft" countercations or carefully choosing reaction conditions that favor the desired protonation or subsequent functionalization pathway over elimination. rsc.org

Cycloaddition Reactions (e.g., Diels-Alder) of Trifluoromethylated Iminium Salts with Dienes and Styrenes

While this compound itself is an alkene, related trifluoromethylated compounds, such as trifluoromethylated iminium salts, exhibit significant reactivity in cycloaddition reactions. These salts are highly reactive dienophiles in Diels-Alder reactions. beilstein-journals.org

For example, 1-CF₃-substituted propyn-1-iminium salts react readily with dienes like cyclopentadiene (B3395910), 2,3-dimethylbutadiene, and even the less reactive anthracene. beilstein-journals.org The reaction with cyclopentadiene is rapid, showing high conversion to the cycloaddition product at 0 °C within an hour. beilstein-journals.org At elevated temperatures, these cycloadducts can undergo further intramolecular reactions to form condensed carbocyclic systems. beilstein-journals.org

With styrenes, these trifluoromethylated iminium salts can participate in cascade reactions, which may involve an ionic [2+2] cycloaddition pathway that competes with the Diels-Alder reaction. beilstein-journals.org This cascade can lead to various products, including 2-(1-phenylvinyl)indenes. beilstein-journals.org The high electrophilicity of the CF₃-substituted iminium group is a key driver of this reactivity. beilstein-journals.org

Beyond Diels-Alder reactions, other types of cycloadditions are also prevalent for trifluoromethylated compounds. The [3+2] cycloaddition of nitrile imines with α-trifluoromethyl imino esters or trifluoroacetonitrile (B1584977) (CF₃CN) is an effective method for constructing fluorinated heterocycles like 5-CF₃-1,2,4-triazolines and 5-trifluoromethyl 1,2,4-triazoles. mdpi.comresearchgate.net These reactions often proceed with high regioselectivity. mdpi.com

The table below provides examples of cycloaddition reactions involving trifluoromethylated compounds.

Reaction TypeTrifluoromethylated SubstrateReactantProductRef.
Diels-Alder [4+2]1-CF₃-propyn-1-iminium saltCyclopentadieneNorbornadienyl trifluoromethyl ketone (after hydrolysis) beilstein-journals.org
Diels-Alder [4+2]1-CF₃-propyn-1-iminium saltAnthraceneAnthracene cycloadduct beilstein-journals.org
Cascade [2+2]1-CF₃-propyn-1-iminium saltStyrene2-(1-Phenylvinyl)indene derivative beilstein-journals.org
[3+2] CycloadditionTrifluoroacetonitrile (CF₃CN)Nitrile Imine5-Trifluoromethyl 1,2,4-triazole mdpi.com
[3+2] Cycloadditionα-Trifluoromethyl imino esterNitrile Imine5-CF₃-1,2,4-triazoline researchgate.net

Computational and Theoretical Investigations of 3 2 Trifluoromethyl Phenyl 1 Propene

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of 3-[(2-Trifluoromethyl)phenyl]-1-propene, DFT studies are instrumental in mapping out the potential energy surfaces of its reactions. For instance, in reactions involving the propene side chain, such as electrophilic additions or oxidations, DFT can be employed to model the step-by-step transformation of the reactants into products.

Computational analyses of related compounds, such as α-(trifluoromethyl)styrenes, have been conducted to explore their reactions, providing a framework for understanding the potential pathways for this compound. researchgate.net These studies typically involve optimizing the geometries of reactants, products, and any intermediates and transition states. The trifluoromethyl group, being a strong electron-withdrawing substituent, significantly influences the electron distribution in the phenyl ring and the propene moiety, which in turn affects the reaction mechanisms. DFT calculations can quantify this influence and predict the most likely reaction pathways. For example, in a hypothetical hydroamination reaction, DFT could be used to compare the energetic feasibility of different addition mechanisms.

Elucidation of Transition States, Intermediates, and Energetic Profiles

A key strength of computational chemistry is its ability to characterize transient species like transition states and reaction intermediates. nih.gov For any proposed reaction mechanism of this compound, DFT calculations can locate the transition state structures, which are first-order saddle points on the potential energy surface. The energy of the transition state relative to the reactants determines the activation energy of the reaction, a critical factor in reaction kinetics.

For example, in an isomerization reaction where the double bond of the propene chain migrates, DFT can elucidate the structure of the transition state and calculate the energy barrier for this process. Furthermore, any intermediates, which are local minima on the reaction pathway, can also be identified and their stability assessed. The complete energetic profile, charting the energy changes from reactants through transition states and intermediates to products, provides a comprehensive picture of the reaction's feasibility and rate.

An illustrative energetic profile for a hypothetical reaction is presented below:

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State 1+25.0
Intermediate+5.0
Transition State 2+15.0
Products-10.0

This table is illustrative and represents a hypothetical reaction pathway. Actual values would be determined by specific DFT calculations.

Analysis of Electronic Structure, Reactivity, and Substituent Effects (e.g., Hammett parameters)

The electronic structure of this compound is significantly modulated by the presence of the 2-trifluoromethyl group. This group is a potent electron-withdrawing group, primarily through a strong negative inductive effect (-I). vaia.comresearchgate.net This effect reduces the electron density of the aromatic ring, making it less susceptible to electrophilic aromatic substitution and influencing the reactivity of the propene side chain.

The effect of a substituent on the reactivity of an aromatic compound can be quantified using Hammett parameters (σ). The trifluoromethyl group has a positive Hammett constant, indicating its electron-withdrawing nature. researchgate.net The specific value depends on its position on the ring (meta or para). For the ortho position, steric effects can also play a significant role, which can be computationally modeled.

SubstituentHammett Constant (σp)
-CH₃-0.17
-H0.00
-Cl+0.23
-CN+0.66
-NO₂+0.78
-CF₃ +0.54

This table provides a comparison of the Hammett constant for the trifluoromethyl group with other common substituents in the para position.

DFT calculations can provide a more detailed picture of the electronic structure by calculating properties such as molecular electrostatic potential (MESP) maps and frontier molecular orbital (HOMO-LUMO) energies. The MESP map would visually demonstrate the electron-poor nature of the trifluoromethyl-substituted phenyl ring, while the HOMO-LUMO gap can provide insights into the molecule's chemical reactivity and kinetic stability.

Quantum Chemical Calculations for Reaction Control and Prediction

Quantum chemical calculations are not only descriptive but also predictive. bluffton.edu By understanding the factors that control a reaction, such as the energies of different transition states, it becomes possible to predict how changes in the reaction conditions or the structure of the reactants will affect the outcome. For this compound, these calculations could be used to design catalysts or select reagents that favor a particular reaction pathway.

For instance, if a reaction can lead to multiple products, DFT can be used to calculate the activation energies for the formation of each product. The product with the lowest activation energy barrier will be the kinetically favored product. This information is invaluable for optimizing reaction conditions to achieve high selectivity for a desired product. Computational screening of different catalysts can also be performed to identify the most promising candidates for a specific transformation of this compound.

Predictive Modeling of Reaction Outcomes and Selectivity

Building on the principles of reaction control, predictive modeling aims to forecast the major product of a chemical reaction under a given set of conditions. This can be achieved through the systematic application of quantum chemical calculations, often in combination with machine learning algorithms trained on large datasets of chemical reactions.

For this compound, a predictive model could be developed to determine the regioselectivity of an addition reaction to the double bond. By calculating the relative stabilities of the possible carbocation intermediates, for example, one could predict whether the reaction will follow a Markovnikov or anti-Markovnikov pathway. Similarly, the stereoselectivity of a reaction can be predicted by comparing the energies of the transition states leading to different stereoisomers.

These predictive models are becoming increasingly important in chemical synthesis, as they can save significant time and resources by guiding experimental work towards the most promising routes. While specific predictive models for this compound may not be publicly available, the theoretical framework for their development is well-established.

Advanced Spectroscopic Characterization for Structural and Mechanistic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as the cornerstone of molecular structure determination in solution. For 3-[(2-Trifluoromethyl)phenyl]-1-propene, a multi-faceted NMR approach would be employed to unambiguously assign its structure and probe its dynamic properties.

¹H, ¹³C, and ¹⁹F NMR for Definitive Structural Assignment and Isomer Differentiation

One-dimensional NMR spectra, including proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F), would provide the initial and most critical data for structural verification.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the allylic protons, and the vinyl protons of the propene group. The chemical shifts, integration values, and coupling patterns (multiplicity and coupling constants) would allow for the precise assignment of each proton in the molecule. For instance, the protons on the double bond would exhibit characteristic splitting patterns (e.g., doublet of doublets) due to their coupling with each other and the adjacent allylic protons. The aromatic region would display a complex multiplet pattern resulting from the coupling between the protons on the trifluoromethyl-substituted benzene (B151609) ring.

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon environments in the molecule. Distinct signals would be expected for the methyl carbon of the trifluoromethyl group, the aromatic carbons, the allylic carbon, and the two vinylic carbons. The chemical shift of the CF₃ carbon would be a key indicator, and the signals for the aromatic carbons would be influenced by the electron-withdrawing nature of the trifluoromethyl group.

¹⁹F NMR: The fluorine-19 NMR spectrum is particularly informative for fluorinated compounds. For this compound, a single signal, likely a singlet, would be expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal would be characteristic of a CF₃ group attached to an aromatic ring.

A hypothetical data table for the expected 1D NMR signals is presented below. Please note that these are predicted values and have not been experimentally verified.

Nucleus Predicted Chemical Shift (ppm) Predicted Multiplicity Assignment
¹H7.2-7.8mAromatic-H
¹H5.8-6.1m-CH=
¹H5.0-5.2m=CH₂
¹H3.4-3.6d-CH₂-
¹³C135-140sAr-C (quaternary)
¹³C125-135dAr-CH
¹³C124 (q)s-CF₃
¹³C115-120t=CH₂
¹³C35-40t-CH₂-
¹⁹F-60 to -65s-CF₃

m = multiplet, d = doublet, t = triplet, q = quartet, s = singlet

2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Complex Structure Analysis

To establish the connectivity between different parts of the molecule and to resolve any ambiguities from the 1D spectra, a suite of two-dimensional NMR experiments would be crucial.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For example, it would show correlations between the allylic protons and the vinyl protons, as well as between adjacent aromatic protons, thus confirming the propenyl group's attachment point to the phenyl ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the assignments of their attached protons.

Dynamic NMR Studies for Conformational and Mechanistic Insights

Dynamic NMR (DNMR) studies involve recording NMR spectra at variable temperatures to investigate dynamic processes such as conformational changes or restricted bond rotations. For this compound, DNMR could potentially provide insights into the rotational barrier around the bond connecting the phenyl ring and the propene group. Changes in the line shapes of the NMR signals as a function of temperature could be analyzed to determine the energetic barriers for these processes.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides complementary information to NMR by probing the vibrational modes of the molecule.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Presence and Molecular Vibrations

The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various functional groups present.

Vibrational Mode Expected Wavenumber (cm⁻¹)
C-H stretching (aromatic)3000-3100
C-H stretching (alkenyl)3050-3150
C-H stretching (aliphatic)2850-3000
C=C stretching (alkenyl)1640-1680
C=C stretching (aromatic)1450-1600
C-F stretching (CF₃)1100-1350 (strong, multiple bands)
C-H bending (alkenyl, out-of-plane)910-990

The strong and characteristic C-F stretching vibrations of the trifluoromethyl group would be a prominent feature of the spectrum, aiding in the confirmation of its presence.

Raman Spectroscopy for Complementary Vibrational Modes and Structural Information

Raman spectroscopy often provides complementary information to FTIR. While polar bonds with large dipole moment changes give strong IR signals, non-polar bonds with changes in polarizability are often more intense in Raman spectra. For this compound, the C=C stretching of the propene group and the symmetric vibrations of the benzene ring would be expected to give strong Raman signals. This technique would be valuable for confirming the presence of the carbon-carbon double bond and the aromatic ring.

Mass Spectrometry (MS) for Accurate Mass Determination and Elucidation of Fragmentation Pathways for Mechanistic Support

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound and for deducing its structure from fragmentation patterns. High-resolution mass spectrometry (HRMS) would provide the accurate mass of the molecular ion of this compound, confirming its elemental formula, C10H9F3.

Under electron impact (EI) ionization, the molecule would form a radical cation (M+•), which then undergoes a series of fragmentation reactions. The fragmentation pathways are influenced by the stability of the resulting ions and neutral losses. For this compound, the fragmentation is expected to be directed by the allyl group and the trifluoromethyl-substituted aromatic ring.

One of the most common fragmentation pathways for alkylbenzenes is benzylic cleavage to form a stable tropylium-like cation. core.ac.uk The presence of the electron-withdrawing trifluoromethyl group can influence this process. core.ac.uk Key fragmentation pathways would likely include:

Loss of a hydrogen radical (•H): Formation of a stable [M-H]+ cation.

Benzylic cleavage: Loss of the allyl group to form a trifluoromethylphenyl cation or loss of the trifluoromethylphenyl group to form an allyl cation. However, the most prominent fragmentation for many alkylbenzenes involves rearrangement prior to fragmentation. core.ac.uk

McLafferty-type rearrangement: While less common for this specific structure, intramolecular hydrogen rearrangement could occur.

Loss of fluorine species: Fragmentation of the trifluoromethyl group could lead to the loss of a fluorine radical (•F) or hydrogen fluoride (B91410) (HF). fluorine1.ru A notable fragmentation in some trifluoromethyl aromatic compounds is the loss of difluorocarbene (:CF2). fluorine1.ru

A proposed fragmentation pattern and the corresponding mass-to-charge ratios (m/z) are detailed in the table below.

Table 1: Predicted Electron Impact Mass Spectrometry (EI-MS) Fragmentation Data for this compound

m/z Value Proposed Fragment Ion Neutral Loss Notes
186 [C10H9F3]+• - Molecular Ion (M+•)
167 [C10H8F2]+• •F Loss of a fluorine radical from the CF3 group.
145 [C9H6F3]+ •CH3 Cleavage and rearrangement.
117 [C8H6F2]+• - Ion resulting from complex rearrangement.
91 [C7H7]+ •C3H2F3 Tropylium ion, a common fragment in alkylbenzenes, though its formation here would involve significant rearrangement. core.ac.uk

Electron Spin Resonance (ESR) Spectroscopy for Detection and Characterization of Radical Intermediates in Reaction Pathways

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a highly sensitive technique used specifically for the detection and characterization of species with unpaired electrons, such as free radicals. libretexts.org This method is invaluable for studying reaction mechanisms that proceed through radical intermediates. libretexts.orgnih.gov

In the context of this compound, ESR could be employed to investigate several potential reaction pathways:

Polymerization: Radical-initiated polymerization of the propene moiety would generate propagating radicals that could be detected by ESR.

Oxidation: Aerobic oxidation or reaction with other oxidizing agents can lead to the formation of radical intermediates. rsc.org

Photochemical Reactions: UV irradiation could induce homolytic cleavage or other radical-forming reactions.

Because many radical intermediates are short-lived, a technique called spin trapping is often used. nih.govutexas.edu A "spin trap" molecule reacts with the transient radical to form a more stable radical adduct that can be readily detected and characterized by ESR. The hyperfine splitting pattern in the ESR spectrum of the adduct provides information about the structure of the original transient radical. utexas.edu

For example, if a hydroxyl radical (•OH) were to add across the double bond of this compound, the resulting carbon-centered radical could be trapped and identified.

Table 2: Hypothetical ESR Data for a Trapped Radical Intermediate

Parameter Value Interpretation
g-factor ~2.0035 Typical for carbon-centered organic radicals.
Hyperfine Coupling Constant (aN) 14.5 G Coupling to the nitrogen nucleus of a PBN spin trap.

Spectroelectrochemical Methods for Investigating Redox Processes and Intermediates

Spectroelectrochemistry combines electrochemical techniques with spectroscopy to simultaneously study the spectral properties of electrochemically generated species. This allows for the characterization of reactants, intermediates, and products in a redox reaction. uwa.edu.au For this compound, these methods could be used to investigate its oxidation and reduction processes.

By applying a potential to a solution of the compound in an optically transparent electrode cell, changes in its UV-Vis, or IR spectrum can be monitored as the compound is oxidized or reduced.

Oxidation: The electrochemical oxidation would likely occur at the allyl double bond or the aromatic ring, leading to the formation of a radical cation. UV-Vis spectroelectrochemistry could monitor the appearance of new absorption bands corresponding to this radical cation. reading.ac.uk

Reduction: The electron-withdrawing trifluoromethyl group makes the aromatic ring susceptible to reduction. The formation of a radical anion upon electrochemical reduction could be followed by observing its characteristic absorption spectrum.

These experiments provide information on the stability of the generated radical ions and can help identify subsequent reaction pathways. researchgate.net For instance, the radical cation formed upon oxidation might be unstable and undergo dimerization or react with the solvent.

Table 3: Hypothetical Spectroelectrochemical Data for the One-Electron Oxidation of this compound

Species Oxidation Potential (E½ vs. Fc/Fc+) Key UV-Vis Absorption Bands (λmax) Interpretation
Neutral Molecule - 265 nm π → π* transition of the aromatic ring.

X-ray Crystallography for Solid-State Structural Confirmation (if applicable)

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. mdpi.com This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the crystal lattice.

The application of this technique to this compound is contingent on its ability to be isolated as a stable, single crystal of sufficient quality. If the compound is a crystalline solid at an accessible temperature, its structure could be unequivocally confirmed.

The crystallographic data would reveal:

The precise conformation of the propenyl side chain relative to the phenyl ring. The steric bulk of the ortho-trifluoromethyl group would likely cause the side chain to be twisted out of the plane of the aromatic ring. nih.gov

Intermolecular interactions in the solid state, such as van der Waals forces or potential C-H···F interactions, which govern the crystal packing.

Confirmation of the substitution pattern on the aromatic ring.

While no crystal structure for this specific compound is publicly available, data for related ortho-substituted aromatic compounds can provide insight into expected structural features. nih.gov

Table 4: Hypothetical Crystallographic Data for this compound

Parameter Hypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.5
b (Å) 12.1
c (Å) 9.3
β (°) 105.2
Volume (ų) 925.6

Synthetic Applications and Derivative Chemistry of Trifluoromethylated Aryl Alkenes

Role as Versatile Building Blocks in the Construction of Complex Organic Scaffolds

The compound 3-[(2-trifluoromethyl)phenyl]-1-propene is a valuable building block in organic synthesis, primarily owing to the presence of two key reactive sites: the terminal alkene and the trifluoromethyl-substituted aromatic ring. The trifluoromethyl group (CF3), a bioisostere of a methyl group, significantly influences the electronic properties of the phenyl ring, enhancing its stability and lipophilicity. jelsciences.com This feature is highly desirable in the design of agrochemicals and pharmaceuticals, where the incorporation of fluorine can lead to improved metabolic stability and binding affinity. nih.gov

The alkene moiety provides a versatile handle for a wide array of chemical transformations. It can participate in various addition, oxidation, and cycloaddition reactions, allowing for the construction of more complex molecular architectures. The strategic placement of the trifluoromethyl group at the ortho position of the phenyl ring can also exert steric and electronic effects on the reactivity of the alkene, offering opportunities for regioselective and stereoselective transformations. The utility of trifluoromethylated compounds as precursors to complex molecules is well-documented, with applications ranging from the synthesis of bioactive heterocycles to advanced materials. jelsciences.com

Derivatization Reactions of the Alkene Moiety

The terminal double bond in this compound is amenable to a variety of derivatization reactions, enabling the introduction of diverse functional groups and the construction of new carbon-carbon and carbon-heteroatom bonds.

Hydrogenation and Hydrofunctionalization Reactions

Hydrogenation: The alkene can be readily reduced to the corresponding alkane, 3-[(2-trifluoromethyl)phenyl]propane, via catalytic hydrogenation. This transformation is typically achieved using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. rsc.orgresearchgate.netsemanticscholar.org The reaction proceeds under mild conditions and generally affords the saturated product in high yield. This reduction is a fundamental step in modifying the scaffold for further synthetic manipulations or for incorporation into saturated carbocyclic systems.

ReactionReagents and ConditionsProduct
Catalytic HydrogenationH2, Pd/C, solvent (e.g., ethanol, ethyl acetate)3-[(2-Trifluoromethyl)phenyl]propane

Hydrofunctionalization: Hydrofunctionalization reactions introduce a functional group and a hydrogen atom across the double bond.

Hydroboration-Oxidation: This two-step process allows for the anti-Markovnikov addition of water across the alkene, yielding 3-[2-(trifluoromethyl)phenyl]propan-1-ol. masterorganicchemistry.com The reaction is initiated by the addition of a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH3·THF), to the alkene, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base. masterorganicchemistry.comacs.orgmasterorganicchemistry.com The regioselectivity is driven by both steric and electronic factors, favoring the placement of the boron atom at the terminal, less hindered carbon. acs.org

Wacker-Tsuji Oxidation: This palladium-catalyzed oxidation converts the terminal alkene into a methyl ketone, yielding 1-[2-(trifluoromethyl)phenyl]propan-2-one. libretexts.orgwikipedia.orgorganic-chemistry.org The reaction is typically carried out using a palladium(II) catalyst, such as palladium(II) chloride, in the presence of a co-oxidant like copper(II) chloride and oxygen or another oxidizing agent. libretexts.orgorganic-chemistry.orgresearchgate.net This reaction provides a direct route to a ketone functionality, which is a versatile precursor for numerous other transformations. organic-chemistry.org

ReactionReagents and ConditionsProduct
Hydroboration-Oxidation1. BH3·THF 2. H2O2, NaOH3-[2-(Trifluoromethyl)phenyl]propan-1-ol
Wacker-Tsuji OxidationPdCl2, CuCl2, O2, H2O/DMF1-[2-(Trifluoromethyl)phenyl]propan-2-one

Halogenation and Azidation

Halogenation: The alkene can undergo electrophilic addition of halogens, such as bromine (Br2), to afford the corresponding 1,2-dihaloalkane, 1,2-dibromo-3-[2-(trifluoromethyl)phenyl]propane. arkat-usa.org This reaction proceeds through a cyclic halonium ion intermediate and typically results in anti-addition of the two halogen atoms. The resulting vicinal dihalide is a useful intermediate for subsequent elimination or substitution reactions.

Azidation: While direct azidation of the alkene is less common, related transformations can be envisaged. For instance, an azido (B1232118) group can be introduced through nucleophilic opening of an epoxide derived from the alkene.

ReactionReagents and ConditionsProduct
BrominationBr2, solvent (e.g., CH2Cl2)1,2-Dibromo-3-[2-(trifluoromethyl)phenyl]propane

Cyclization and Annulation Reactions to Form Novel Ring Systems

The alkene functionality in this compound serves as a key component in various cyclization and annulation reactions, enabling the construction of novel carbocyclic and heterocyclic frameworks.

Pauson-Khand Reaction: This powerful [2+2+1] cycloaddition reaction involves the coupling of an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex, to form a cyclopentenone. nih.govbeilstein-journals.orgwikipedia.org In the context of this compound, this reaction could be employed to construct a cyclopentenone ring fused to the propyl side chain. The regioselectivity of the reaction can be influenced by the steric and electronic nature of the substituents on both the alkene and the alkyne. nih.govwikipedia.orgmdpi.com The intramolecular version of the Pauson-Khand reaction is particularly useful for the synthesis of bicyclic systems. beilstein-journals.orgnih.gov

ReactionReagents and ConditionsPotential Product Class
Pauson-Khand ReactionAlkyne, Co2(CO)8, COSubstituted cyclopentenones

Transformations into Other Fluorinated Molecular Architectures

The this compound scaffold can be elaborated into more complex fluorinated molecules, including various heterocycles. The trifluoromethyl group often imparts unique biological activities to these structures.

Synthesis of Trifluoromethylated Quinolines and Pyridines: The ortho-allyl trifluoromethylbenzene moiety is a potential precursor for the synthesis of trifluoromethyl-substituted quinolines and pyridines. rsc.orgnih.gov For instance, through a sequence of reactions involving oxidation of the alkene, followed by condensation with an appropriate amine and subsequent cyclization, it is conceivable to construct a quinoline (B57606) ring system. rsc.org The synthesis of trifluoromethylated pyridines often involves the construction of the pyridine (B92270) ring from a trifluoromethyl-containing building block or the direct trifluoromethylation of a pre-formed pyridine ring. nih.govnih.govgoogle.comgoogle.com

Target ArchitectureGeneral Synthetic Strategy
Trifluoromethylated QuinolinesOxidation of alkene, condensation with anilines, cyclization
Trifluoromethylated PyridinesRing construction from trifluoromethylated precursors

Strategic Incorporation of the this compound Scaffold into Advanced Intermediates

The structural motif of this compound and its derivatives are of significant interest in the synthesis of advanced intermediates for the pharmaceutical and agrochemical industries. The combination of the trifluoromethylphenyl group and a three-carbon side chain is found in several biologically active molecules.

A notable example is the synthesis of Cinacalcet, a calcimimetic drug. A key intermediate in its synthesis is 3-(3-trifluoromethylphenyl)propanal, a constitutional isomer of the hydrogenation product of the title compound. nih.gov This highlights the relevance of the trifluoromethylphenylpropyl scaffold in the preparation of high-value pharmaceutical agents. The synthesis of this intermediate often involves a Mizoroki-Heck cross-coupling reaction followed by hydrogenation. nih.gov The derivatized products of this compound, such as the corresponding alcohol or ketone, are also valuable intermediates for the synthesis of chiral compounds and other complex molecules. For instance, (R)-1-[3-(trifluoromethyl)phenyl]ethanol is a key building block for a neuroprotective compound. nih.gov

Advanced IntermediatePotential Synthetic Route from this compound
3-[2-(Trifluoromethyl)phenyl]propanalIsomerization of the double bond followed by hydroformylation
1-[2-(Trifluoromethyl)phenyl]propan-2-oneWacker-Tsuji oxidation
3-[2-(Trifluoromethyl)phenyl]propan-1-olHydroboration-oxidation

Future Perspectives and Research Directions in Trifluoromethylated Aryl Alkene Chemistry

Development of More Sustainable and Green Synthetic Methodologies

The synthesis of fluorinated compounds has traditionally relied on methods that can be harsh and environmentally taxing. Future research on 3-[(2-Trifluoromethyl)phenyl]-1-propene should prioritize the development of green and sustainable synthetic routes. Drawing inspiration from progress in the broader field, several avenues could be explored.

One promising approach involves ligand-free, copper-catalyzed hydroarylation of trifluoromethylalkynes. nih.gov This methodology offers a more environmentally benign alternative to traditional palladium-catalyzed cross-coupling reactions, which often require complex and expensive phosphine (B1218219) ligands. Adapting such a strategy could provide a more atom-economical and cost-effective synthesis of this compound and its derivatives.

Additionally, photoredox catalysis has emerged as a powerful tool for forging carbon-carbon bonds under mild conditions. mdpi.com A metal-free, photoredox-catalyzed defluorinative arylation of trifluoromethyl alkenes has been demonstrated, showcasing the potential for visible light to drive challenging transformations. mdpi.com Investigating similar photocatalytic strategies for the synthesis of this compound could lead to more energy-efficient and selective processes.

Table 1: Potential Green Synthetic Approaches for this compound

MethodologyPotential AdvantagesKey Research Challenge
Ligand-Free Copper CatalysisAvoids expensive/toxic ligands, milder conditions.Substrate scope optimization for the specific isomer.
Photoredox CatalysisMetal-free, visible light as energy source, high functional group tolerance.Identifying suitable photocatalysts and reaction conditions.
Flow Chemistry SynthesisEnhanced safety, scalability, and precise control over reaction parameters.Reactor design and optimization for gas-liquid reactions if applicable.

Exploration of Novel Reactivity Modes and Undiscovered Transformations

The unique electronic properties conferred by the trifluoromethyl group, combined with the reactivity of the allyl group, make this compound a compelling substrate for exploring novel chemical transformations. While its use in preparing functionalized arylzinc compounds has been noted, its broader reactivity is a fertile ground for discovery.

Future research could focus on the difunctionalization of the alkene moiety. The trifluoromethylarylation of alkenes, for instance, allows for the simultaneous introduction of a trifluoromethyl group and an aryl group across a double bond. lookchem.comguidechem.com Exploring analogous reactions where the arylalkene itself is the substrate could lead to complex and valuable molecular architectures. For example, visible-light-induced cascade reactions have been used to synthesize α-aryl-β-trifluoromethyl amides from related starting materials. chemicalbook.comcymitquimica.com

Furthermore, the transformation of trifluoromethyl alkenes into other valuable fluorinated motifs is an active area of research. guidechem.com Methods for the chemodivergent conversion of α-trifluoromethyl alkenes into either gem-difluoroalkenes or trifluoromethyl alkanes via photocatalytic coupling with alkanes have been developed. glpbio.com Applying these concepts to this compound could unlock pathways to new classes of compounds with potentially interesting biological or material properties.

Integration of Advanced Computational Tools for Rational Reaction Design and Optimization

Modern chemical research increasingly benefits from the integration of computational chemistry. For a molecule like this compound, where empirical data is scarce, computational tools can be particularly valuable for predicting reactivity and guiding experimental design.

Density Functional Theory (DFT) calculations can be employed to model reaction mechanisms, elucidate the roles of catalysts, and predict the regioselectivity and stereoselectivity of potential transformations. For instance, in exploring the novel reactivity of trifluoromethyl alkenes, computational studies can provide insight into the stability of radical intermediates and the energy barriers of various reaction pathways. guidechem.com This predictive power can save significant experimental time and resources by focusing efforts on the most promising avenues.

Computational screening of catalysts and reaction conditions can also accelerate the optimization of synthetic protocols. By simulating how variations in ligands, solvents, and temperatures affect reaction outcomes, researchers can rationally design experiments to achieve higher yields and selectivities, a key step in developing the sustainable methodologies discussed earlier.

Synergistic Approaches Combining Flow Chemistry with Catalysis for Scalable and Efficient Production

For any newly developed chemical transformation to be practically useful, it must be scalable. Flow chemistry, which involves performing reactions in continuous-flow reactors, offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and straightforward scalability. researchgate.net

The synthesis and transformation of trifluoromethylated compounds, which can involve reactive intermediates or gaseous reagents, are particularly well-suited to flow chemistry. Future research should aim to translate the novel catalytic reactions developed for this compound into continuous-flow processes. For example, integrating a packed-bed reactor containing a heterogeneous catalyst could streamline the synthesis and purification, leading to a more efficient and automated production system. This approach would be crucial for producing larger quantities of this compound or its derivatives for further study and potential application.

By combining the rational design of catalysts with the engineering advantages of flow systems, researchers can create highly efficient and scalable synthetic routes, paving the way for the practical application of this intriguing molecule.

Q & A

Q. What synthetic routes are commonly employed to prepare 3-[(2-Trifluoromethyl)phenyl]-1-propene, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation, where 2-trifluoromethylbenzene reacts with allyl halides in the presence of Lewis acid catalysts (e.g., AlCl₃). Alternatively, Heck coupling between 2-trifluoromethylphenyl halides and propene derivatives using palladium catalysts is effective . Key parameters include:
  • Temperature : Optimal yields are achieved at 80–100°C for Friedel-Crafts reactions.
  • Solvent : Dichloromethane or toluene for Lewis acid-mediated reactions; DMF for palladium-catalyzed couplings.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the product with >95% purity.

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identifies proton environments (e.g., vinyl protons at δ 5.2–6.0 ppm) and confirms the trifluoromethyl group’s presence (¹³C signal at ~125 ppm, split due to J coupling) .
  • FT-IR : Peaks at 1680–1720 cm⁻¹ (C=C stretch) and 1100–1200 cm⁻¹ (C-F stretch) validate structural motifs .
  • Mass Spectrometry (EI-MS) : Molecular ion [M⁺] at m/z 200.1 (calculated for C₁₀H₉F₃) confirms molecular weight .

Q. How does the electron-withdrawing trifluoromethyl group affect the compound’s reactivity in substitution reactions?

  • Methodological Answer : The -CF₃ group deactivates the phenyl ring, directing electrophilic attacks to the meta position. In allylic substitutions, it stabilizes transition states via inductive effects, favoring SN2 mechanisms. For example, halogenation with NBS (N-bromosuccinimide) under radical conditions selectively brominates the allylic position .

Advanced Research Questions

Q. How can computational docking (e.g., AutoDock Vina) predict the biological interactions of this compound derivatives?

  • Methodological Answer :
  • Grid Setup : Define the binding pocket (e.g., enzyme active site) using crystallographic data (PDB ID).
  • Scoring Function : AutoDock Vina’s hybrid scoring function evaluates binding affinities (ΔG) and poses. Multithreading reduces computation time by ~80% compared to older algorithms .
  • Validation : Compare predicted binding modes with experimental SAR (structure-activity relationship) data to refine models.

Q. What strategies optimize regioselectivity in radical cyclization reactions involving this compound?

  • Methodological Answer :
  • Photoredox Catalysis : Use 5W blue LEDs with [Ir(ppy)₃] to generate imidoyl radicals, enabling intramolecular C–C bond formation (e.g., forming indole derivatives). Triarylamine additives enhance radical stability .
  • Solvent Effects : Polar aprotic solvents (acetonitrile) improve reaction rates by stabilizing charged intermediates.

Q. How can researchers resolve contradictions in reaction yields reported for trifluoromethylated derivatives?

  • Methodological Answer :
  • Control Experiments : Replicate conditions from conflicting studies (e.g., reagent purity, moisture levels).
  • Kinetic Analysis : Use in-situ FT-IR or HPLC to monitor intermediate formation and identify rate-limiting steps.
  • DFT Calculations : Compare activation energies for competing pathways (e.g., aryl vs. allylic substitution) to explain yield disparities .

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